molecular formula C22H17N3O B2560996 6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline CAS No. 637756-16-2

6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2560996
CAS No.: 637756-16-2
M. Wt: 339.398
InChI Key: FAKYUGOFXPKPJX-UHFFFAOYSA-N
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Description

6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of quinoxalines, which are nitrogen-containing heterocyclic compounds. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. The structure of this compound consists of an indole fused with a quinoxaline ring system, with a phenoxyethyl group attached to the sixth position of the indole ring.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are crucial in cell signaling pathways. By binding to the active site of these enzymes, this compound can modulate their activity, leading to altered cellular responses. Additionally, this compound has been found to interact with DNA and RNA, potentially affecting gene expression and protein synthesis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated the ability to induce apoptosis, or programmed cell death, by disrupting mitochondrial function and activating caspase enzymes. Furthermore, this compound can influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in cell proliferation, differentiation, and survival. The compound also affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of tyrosine kinases, which are involved in the phosphorylation of proteins and regulation of various cellular processes. By binding to the ATP-binding site of these kinases, the compound prevents their activation and subsequent downstream signaling. Additionally, this compound can intercalate into DNA, disrupting the normal function of transcription factors and other DNA-binding proteins, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity can decrease upon prolonged exposure to light and heat. In vitro studies have shown that the compound’s effects on cellular function can persist for several hours to days, depending on the concentration and exposure duration. Long-term studies in vivo have indicated potential cumulative effects, including sustained inhibition of target enzymes and prolonged alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert therapeutic effects, such as tumor growth inhibition and reduced inflammation, without significant toxicity. At higher doses, adverse effects, including hepatotoxicity and nephrotoxicity, have been observed. These toxic effects are likely due to the compound’s ability to disrupt normal cellular processes and induce oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, potentially affecting metabolic flux and altering the levels of key metabolites. The compound’s impact on metabolic pathways can result in changes in energy production, lipid metabolism, and detoxification processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells. Once inside the cells, this compound can localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound contains targeting signals and undergoes post-translational modifications that direct it to specific compartments or organelles. For instance, its localization to the nucleus allows it to interact with DNA and transcription factors, while its presence in the mitochondria enables it to influence mitochondrial function and apoptosis. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of an appropriate indole derivative with a quinoxaline precursor. One common method includes the use of 2-phenoxyethylamine and 2,3-dichloroquinoxaline as starting materials. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by employing continuous flow reactors to ensure better control over reaction parameters and improved yields. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction under milder conditions, reducing the overall energy consumption and making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxalines and indoles, depending on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

6-(2-phenoxyethyl)indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c1-2-8-16(9-3-1)26-15-14-25-20-13-7-4-10-17(20)21-22(25)24-19-12-6-5-11-18(19)23-21/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKYUGOFXPKPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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